3-Azido-4-chloroaniline
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Overview
Description
3-Azido-4-chloroaniline is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of an azido group (-N₃) and a chloro group (-Cl) attached to an aniline ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Azido-4-chloroaniline are not well-studied. It is known that organic azides, such as this compound, can be involved in various chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the synthesis of various heterocyclic compounds .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that organic azides can participate in various chemical reactions, such as nucleophilic addition and cycloaddition reactions . These reactions could potentially lead to changes in gene expression or enzyme activity.
Preparation Methods
One common method involves the reaction of 4-chloroaniline with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and ensure consistent quality.
Chemical Reactions Analysis
3-Azido-4-chloroaniline undergoes various types of chemical reactions, including substitution, reduction, and cycloaddition reactions . Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and copper catalysts for cycloaddition reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkynes can yield triazole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Azido-4-chloroaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles . These heterocycles have significant applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. In biology, this compound is used in bioorthogonal chemistry for labeling and tracking biomolecules. Its unique chemical properties also make it a valuable tool in materials science for the development of novel polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Azido-4-chloroaniline is primarily related to its ability to undergo cycloaddition reactions with alkynes and other unsaturated compounds . This reactivity is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with their natural functions. The azido group can also participate in click chemistry reactions, forming stable triazole linkages that are useful in drug development and materials science .
Comparison with Similar Compounds
3-Azido-4-chloroaniline can be compared with other azidoaniline derivatives, such as 3-Azidoaniline and 4-Azidoaniline . While these compounds share the azido functional group, the presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse chemical products. This makes this compound a more versatile compound for various applications in research and industry .
Similar Compounds
These compounds share structural similarities with this compound but differ in the position and number of substituents on the aniline ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-azido-4-chloroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBSHOPLNHYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155593-81-0 |
Source
|
Record name | 3-azido-4-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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